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Compound of Interest

Compound Name: N-Methyl Amisulpride

Cat. No.: B609603 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo target engagement of N-Methyl
Amisulpride (LB-102), a novel psychotropic agent, with its parent compound, Amisulpride. The

information presented is based on clinical trial data and is intended to inform research and

development in the field of neuropsychopharmacology.

N-Methyl Amisulpride is a dopamine D2/D3 and serotonin 5-HT7 receptor antagonist.[1][2] Its

enhanced lipophilicity compared to Amisulpride is designed to improve its permeability across

the blood-brain barrier, potentially leading to higher brain concentrations and greater clinical

potency at lower doses.[2][3] In vivo validation of its target engagement has been primarily

conducted through Positron Emission Tomography (PET) imaging studies.[1][4]

Comparative Analysis of Dopamine D2/D3 Receptor
Occupancy
The primary method for in vivo validation of N-Methyl Amisulpride's target engagement is

PET imaging, which allows for the quantification of dopamine D2/D3 receptor occupancy in the

brain.[5] The following tables summarize the key findings from clinical studies of N-Methyl
Amisulpride (LB-102) and compare them to data available for Amisulpride.

Table 1: N-Methyl Amisulpride (LB-102) Striatal D2/D3 Receptor Occupancy (Healthy

Volunteers)
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Dose (Oral) Time Post-Dose
Mean Striatal D2/D3
Receptor
Occupancy (%)

Study Identifier

50 mg (single dose) 2.5 hours ~50% NCT04588129[1][6]

50 mg (steady state) 24 hours 60-80% NCT04588129[1][4][6]

75 mg (single dose) 2.5 hours ~65% NCT04588129[1]

100 mg (single dose) 2.5 hours ~75% NCT04588129[1]

Table 2: Amisulpride Striatal D2/D3 Receptor Occupancy (Patients with Schizophrenia)

Daily Dose (Oral)
Mean Striatal D2/D3
Receptor Occupancy (%)

Study Reference

200-600 mg 16-46% Xiberas et al.[7]

406 mg (mean) 56% Vernaleken et al.[7]

400-1200 mg 43-90% Gründer et al.[8]

300-400 mg ~70% Wong et al.[6]

630-910 mg 70-80% Wu et al.[2]

A key finding from the PET studies is that a once-daily 50 mg dose of LB-102 at steady state

achieves a striatal dopamine receptor occupancy of 60-80%, a range considered therapeutic

for schizophrenia.[1][4][6] This is comparable to the occupancy achieved with much higher

doses of Amisulpride (300-400 mg).[2][6] Furthermore, the receptor occupancy of LB-102

demonstrated prolonged and stable engagement over a 24-hour period, with maximum

occupancy lagging behind peak plasma concentrations.[1][4][6]

Safety and Tolerability Comparison
The Phase 1 clinical trial of LB-102 (NCT04187560) provides initial safety and tolerability data.

Table 3: Safety and Tolerability Profile of N-Methyl Amisulpride (LB-102) in Healthy Volunteers

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://pubmed.ncbi.nlm.nih.gov/39414986/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11632090/
https://pubmed.ncbi.nlm.nih.gov/39414986/
https://www.researchgate.net/publication/385003390_PET_clinical_study_of_novel_antipsychotic_LB-102_demonstrates_unexpectedly_prolonged_dopamine_receptor_target_engagement
https://pmc.ncbi.nlm.nih.gov/articles/PMC11632090/
https://pubmed.ncbi.nlm.nih.gov/39414986/
https://pubmed.ncbi.nlm.nih.gov/39414986/
https://psychiatryonline.org/doi/full/10.1176/appi.ajp.160.8.1413
https://psychiatryonline.org/doi/full/10.1176/appi.ajp.160.8.1413
https://pubmed.ncbi.nlm.nih.gov/15683553/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11632090/
https://en.wikipedia.org/wiki/N-Methylamisulpride
https://pubmed.ncbi.nlm.nih.gov/39414986/
https://www.researchgate.net/publication/385003390_PET_clinical_study_of_novel_antipsychotic_LB-102_demonstrates_unexpectedly_prolonged_dopamine_receptor_target_engagement
https://pmc.ncbi.nlm.nih.gov/articles/PMC11632090/
https://en.wikipedia.org/wiki/N-Methylamisulpride
https://pmc.ncbi.nlm.nih.gov/articles/PMC11632090/
https://pubmed.ncbi.nlm.nih.gov/39414986/
https://www.researchgate.net/publication/385003390_PET_clinical_study_of_novel_antipsychotic_LB-102_demonstrates_unexpectedly_prolonged_dopamine_receptor_target_engagement
https://pmc.ncbi.nlm.nih.gov/articles/PMC11632090/
https://www.benchchem.com/product/b609603?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609603?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Adverse Events Observations

Well-tolerated Up to 150 mg/day.[9]

Common Adverse Events Transient increases in prolactin levels.[3][9]

Dose-Limiting Side Effects

Extrapyramidal symptoms (EPS), such as acute

dystonia, were observed at higher doses (100

mg BID and 200 mg), consistent with dopamine

receptor occupancy exceeding 80%.[3][9][10]

Cardiovascular

Transient QT interval prolongation was noted at

the 200 mg dose but did not lead to clinical

observations.[3][10]

The safety profile of LB-102 is consistent with that of other dopamine antagonists.[9] The

occurrence of EPS at higher doses serves as a biomarker for high dopamine receptor

occupancy.[9] Due to its higher potency, it is anticipated that the therapeutic doses of LB-102

will be substantially lower than those of Amisulpride, which may lead to a more favorable safety

profile, particularly concerning peripheral side effects.[2][9]

Experimental Protocols
The in vivo validation of N-Methyl Amisulpride's target engagement relies on well-established

neuroimaging techniques.

Positron Emission Tomography (PET) Imaging for
Dopamine Receptor Occupancy
Objective: To quantify the percentage of dopamine D2/D3 receptors in the striatum and other

brain regions that are bound by N-Methyl Amisulpride at various doses and time points.

Methodology:

Radiotracer: [11C]raclopride, a selective D2/D3 receptor antagonist, is used as the PET

ligand.[1][11]

Subjects: Studies are conducted in healthy volunteers.[1]
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Procedure:

A baseline PET scan is performed to measure the baseline density of available D2/D3

receptors.

Subjects are then administered a single oral dose or multiple doses of N-Methyl
Amisulpride.[1]

Follow-up PET scans are conducted at specific time points post-dosing (e.g., 2.5, 7.5, and

23.5 hours).[6]

During each scan, a bolus of [11C]raclopride is injected intravenously.[12][13]

The PET scanner detects the distribution of the radiotracer in the brain over time.

Data Analysis:

Dynamic PET data are used to calculate the binding potential (BPND) of [11C]raclopride in

specific brain regions (e.g., caudate, putamen).[14]

Receptor occupancy is calculated as the percentage reduction in [11C]raclopride binding

potential after drug administration compared to the baseline scan.[5]

The simplified reference tissue model (SRTM) is often used for kinetic modeling of the

PET data.[4][14]

Visualizing the Process
To better understand the underlying mechanisms and experimental procedures, the following

diagrams are provided.
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Caption: Signaling pathway of N-Methyl Amisulpride and Amisulpride.
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Caption: Experimental workflow for in vivo PET imaging.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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